molecular formula C16H12F3N3O2 B2589595 Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1245807-16-2

Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2589595
CAS No.: 1245807-16-2
M. Wt: 335.286
InChI Key: OPKYIRNZRKWCBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a fluorinated heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This bicyclic system is substituted at the 2-position with a phenyl group, at the 7-position with a trifluoromethyl (CF₃) group, and at the 6-position with an ethyl carboxylate ester. The CF₃ group is a strong electron-withdrawing substituent, enhancing metabolic stability and lipophilicity, which are critical for pharmaceutical applications . Synthetically, such compounds are often prepared via condensation reactions of aminopyrazoles with carbonyl-containing reagents, followed by esterification .

Properties

IUPAC Name

ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c1-2-24-15(23)11-9-20-13-8-12(10-6-4-3-5-7-10)21-22(13)14(11)16(17,18)19/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKYIRNZRKWCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions . The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds . Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

Synthetic Methodologies

The synthesis of ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves several key reactions, including:

  • Suzuki-Miyaura Cross-Coupling : This reaction is often employed to introduce aryl groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold. For instance, the coupling of boronic acids with halogenated precursors facilitates the formation of diverse derivatives with potential biological activities .
  • Direct Amination : The compound can also be synthesized through direct amination methods that utilize C–O bond activation techniques. This approach enables the introduction of various functional groups at the C-5 position of the pyrazolo ring .

These synthetic pathways have been optimized to yield high purity and significant quantities of the target compound, making it accessible for further research.

Biological Evaluations

The biological activity of this compound has been evaluated in various studies:

  • Antitubercular Activity : Research has identified compounds within this scaffold as potential leads against Mycobacterium tuberculosis. High-throughput screening has shown that derivatives exhibit promising antitubercular activity with low cytotoxicity . The mechanism of action appears to involve interference with iron homeostasis in mycobacteria, providing a novel approach to tuberculosis treatment.
  • Pim Kinase Inhibition : The trifluoromethylated analogues have been designed as potent inhibitors of Pim1 kinase, which plays a critical role in cancer cell survival and proliferation. These compounds have demonstrated significant inhibitory effects in biochemical assays .

Therapeutic Potentials

This compound holds promise in several therapeutic areas:

  • Oncology : Given its ability to inhibit key kinases involved in cancer progression, this compound may be developed into a therapeutic agent for various cancers. Its selectivity and low toxicity profile enhance its potential as a targeted therapy .
  • Infectious Diseases : The antitubercular properties suggest that this compound could be further explored for treating resistant strains of tuberculosis, particularly in conjunction with existing therapies .

Summary Table of Applications

Application AreaDescriptionReferences
Synthetic MethodologiesUtilizes Suzuki-Miyaura cross-coupling and direct amination for diverse derivatives
Antitubercular ActivityPotential lead against Mycobacterium tuberculosis with low cytotoxicity
Pim Kinase InhibitionInhibits Pim1 kinase, potentially useful in oncology
Therapeutic PotentialsPromising applications in oncology and infectious diseases

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, it is compared to analogues with variations in substituents, heterocyclic cores, and functional groups. Key differences in molecular weight, substituent effects, and biological relevance are summarized below.

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
This compound 2-Ph, 7-CF₃, 6-COOEt ~347.3 High lipophilicity; potential CNS applications (antiepileptic, antidepressant)
Ethyl 2-(3-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate 2-(3-Cl-Ph), 7-Me, 6-COOEt 327.8 Increased halogen bonding potential; reduced metabolic stability vs. CF₃
Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[...]-6-carboxylate 7-NH₂, 3-CF₃-Ph, 6-COOEt Not reported NH₂ enhances solubility; dual CF₃ groups increase lipophilicity
Ethyl 5-(3-methoxyphenyl)-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(3-MeO-Ph), 7-CF₃, 3-COOEt 365.3 Methoxy group improves electron density; may alter metabolic pathways
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Cl, 7-Me, 2-Ph, 6-COOEt 347.8 Chlorine at 3-position increases steric hindrance; lower solubility vs. CF₃ analogues
Ethyl 7-(4-bromophenyl)-5-CF₃-tetrazolo[1,5-a]pyrimidine-6-carboxylate Tetrazolo core, 4-Br-Ph, 5-CF₃ 503.4 Bromine enhances crystallinity; tetrazolo core alters binding interactions

Key Observations from Comparisons

Substituent Effects on Lipophilicity and Solubility The CF₃ group at the 7-position (target compound) significantly increases lipophilicity compared to methyl (Me) or chloro (Cl) substituents, as seen in and . This enhances blood-brain barrier penetration, making it suitable for CNS-targeted drugs . Amino (NH₂) or methoxy (MeO) groups () improve solubility via hydrogen bonding or polar interactions but may reduce metabolic stability relative to CF₃.

Heterocyclic Core Modifications Replacement of the pyrazolo[1,5-a]pyrimidine core with tetrazolo[1,5-a]pyrimidine () introduces additional nitrogen atoms, altering electronic properties and binding modes. Tetrazolo derivatives are noted for sodium channel blocking and antiviral activities .

Halogen Substituents

  • Chlorine () and bromine () substituents enhance halogen bonding, which can improve target affinity. However, bromine’s larger atomic radius may affect crystallinity and packing efficiency .

Biological Implications

  • Compounds with CF₃ and phenyl groups (e.g., target compound) are frequently associated with neuropharmacological activity, as highlighted in and .
  • Methoxy-substituted derivatives () may exhibit altered pharmacokinetics due to cytochrome P450 interactions.

Biological Activity

Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrazolo-pyrimidine core with trifluoromethyl and ethyl substituents. The presence of these functional groups contributes to its unique biological profile.

1. Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. For instance, it has been shown to inhibit various cancer cell lines effectively, including:

Cell Line IC50 (µM)
MCF-72.74
HepG24.92
A5491.96

These values indicate that this compound exhibits significant cytotoxicity against these cancer types, suggesting its potential as an anticancer agent .

2. Enzyme Inhibition

The compound has also demonstrated enzyme inhibitory activity. It acts as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is a validated target for malaria treatment. Inhibition of DHODH can disrupt pyrimidine synthesis in parasites, leading to their death .

3. Antimicrobial Properties

This compound has shown notable antimicrobial activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus18

These findings suggest that the compound could be developed as a novel antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For example:

  • Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
  • Enzyme Inhibition : By binding to the active site of DHODH, it prevents the conversion of dihydroorotate to orotate, thus inhibiting the proliferation of malaria parasites.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

  • Antitumor Efficacy : A study conducted on mice models showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Safety Profile : Toxicological assessments revealed that the compound exhibited low toxicity levels in vitro and in vivo, making it a promising candidate for further development.

Q & A

Basic Question: What are the standard synthetic routes for Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing trifluoromethyl-containing precursors (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) with aryl aldehydes and heterocyclic amines (e.g., 1H-1,2,4-triazol-5-amine) in ethanol under acidic catalysis (e.g., HCl). Post-reaction, dehydration is achieved using azeotropic distillation with benzene, followed by recrystallization from ethanol to obtain pure crystals . Variations include using piperidine as a catalyst in ethanol for 10 hours to optimize yields .

Basic Question: How is the compound characterized structurally, and what spectroscopic techniques are employed?

Answer:
Structural characterization relies on:

  • X-ray crystallography : Determines bond lengths (e.g., C–Cl = 1.73–1.75 Å), dihedral angles (e.g., 7.97° between aryl rings), and non-covalent interactions (e.g., Cl⋯Cl, 3.475 Å) .
  • Spectroscopy :
    • 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm in 13C).
    • IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
    • Elemental analysis : Validates molecular formulas (e.g., C21H16ClN7Al) with <1% deviation .

Advanced Question: How can researchers address low yields or inconsistencies in synthetic protocols?

Answer:
Yield discrepancies (e.g., 62% vs. 70% in similar reactions) often arise from:

  • Reaction time : Prolonged reflux (12 vs. 5 hours) may improve cyclization but risk decomposition.
  • Purification : Recrystallization solvents (ethanol vs. dioxane) impact purity; gradient cooling enhances crystal quality .
  • Catalyst choice : HCl vs. p-toluenesulfonic acid alters protonation kinetics, affecting intermediate stability .

Advanced Question: How do molecular conformation and crystal packing influence stability and reactivity?

Answer:

  • Conformational analysis : The pyrazolo[1,5-a]pyrimidine core adopts a planar conformation (r.m.s. deviation <0.004 Å), while substituents like phenyl rings exhibit dihedral angles up to 69.95°, affecting π-π stacking and solubility .
  • Crystal packing : Stabilized by van der Waals forces and halogen interactions (Cl⋯Cl). These interactions dictate melting points (e.g., 233–268°C) and thermal stability .

Advanced Question: What methodologies are used to evaluate the compound's biological activity, and how are results interpreted?

Answer:

  • Antitumor assays : Test against cell lines (e.g., HEPG2-1 liver carcinoma) using MTT assays. Activity is quantified via IC50 values (e.g., 2.70 µM for pyrazolo[1,5-a]pyrimidine derivatives) .
  • Structure-activity relationship (SAR) : Modifications at the 3- and 5-positions (e.g., trifluoromethyl vs. methoxy groups) correlate with potency. Hydrophobic substituents enhance membrane permeability .

Advanced Question: How can structural modifications enhance selectivity or reduce toxicity in pharmacological applications?

Answer:

  • Functional group tuning : Replacing ester groups (e.g., ethyl carboxylate) with amides improves metabolic stability.
  • Heteroatom introduction : Adding morpholino or piperidine rings at the 2-position enhances target binding (e.g., MDM2-p53 inhibition) while reducing off-target effects .
  • Crystallography-guided design : Optimizing Cl⋯Cl or π-π interactions minimizes non-specific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.